molecular formula C21H15BrClN3O3S B6006006 ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate

ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate

Cat. No.: B6006006
M. Wt: 504.8 g/mol
InChI Key: QZLKACGHERGHDW-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes bromophenyl, chloro-benzothiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and chloro-benzothiophene groups through substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate: This compound shares the chloro-benzothiophene moiety but differs in the rest of its structure.

    Ethyl (3R)-4-(3-bromophenyl)-3-(2-hydroxyethyl)-2-(isopropylcarbamoyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate: This compound contains a bromophenyl group but has a different core structure.

Uniqueness

Ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate is unique due to its combination of bromophenyl, chloro-benzothiophene, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O3S/c1-2-29-21(28)15-11-24-26(13-7-5-6-12(22)10-13)19(15)25-20(27)18-17(23)14-8-3-4-9-16(14)30-18/h3-11H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLKACGHERGHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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